molecular formula C9H9FO B115252 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one CAS No. 156332-26-2

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one

Cat. No.: B115252
CAS No.: 156332-26-2
M. Wt: 152.16 g/mol
InChI Key: SNIASKAXHOENCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one: is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of a fluorine atom at the 7a position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indanone core structure.

    Fluorination: The introduction of the fluorine atom at the 7a position is achieved through electrophilic fluorination. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The cyclization process forms the bicyclic indanone structure. This step often involves the use of strong acids or bases as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Purification: Employing advanced purification methods such as chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indanones with various functional groups.

Scientific Research Applications

7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indan-5(7aH)-one: Lacks the fluorine atom at the 7a position.

    7a-Chloroindan-5(7aH)-one: Contains a chlorine atom instead of fluorine.

    7a-Bromoindan-5(7aH)-one: Contains a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom at the 7a position in 7A-fluoro-2,3-dihydro-1H-inden-5(7aH)-one imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

CAS No.

156332-26-2

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

IUPAC Name

7a-fluoro-2,3-dihydro-1H-inden-5-one

InChI

InChI=1S/C9H9FO/c10-9-4-1-2-7(9)6-8(11)3-5-9/h3,5-6H,1-2,4H2

InChI Key

SNIASKAXHOENCG-UHFFFAOYSA-N

SMILES

C1CC2=CC(=O)C=CC2(C1)F

Canonical SMILES

C1CC2=CC(=O)C=CC2(C1)F

Synonyms

5H-Inden-5-one,7a-fluoro-1,2,3,7a-tetrahydro-(9CI)

Origin of Product

United States

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